molecular formula C11H13NO6 B8475364 Methyl 2-(4-methoxy-2-nitrophenoxy)propanoate

Methyl 2-(4-methoxy-2-nitrophenoxy)propanoate

Cat. No. B8475364
M. Wt: 255.22 g/mol
InChI Key: FRKULQNHBCXDQX-UHFFFAOYSA-N
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Patent
US08669249B2

Procedure details

Using 4-methoxy-2-nitrophenol as the phenol and methyl-2-bromopropanoate as the alkylating agent in the general procedure for alkylation of substituted-2-nitrophenols gives the title compound as a light yellow solid (5.35 g, 70.9% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.50 (d, J=6.82 Hz, 3H) 3.67 (s, 3H) 3.78 (s, 3H) 5.12 (q, J=6.65 Hz, 1H) 7.15-7.27 (m, 2H) 7.39-7.49 (m, 1H). ESI-MS: m/z 256.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
substituted-2-nitrophenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
70.9%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1.C1(O)C=CC=CC=1.[CH3:20][O:21][C:22](=[O:26])[CH:23](Br)[CH3:24]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH:23]([CH3:24])[C:22]([O:21][CH3:20])=[O:26])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=C(C=C1)O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C)Br)=O
Step Four
Name
substituted-2-nitrophenols
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(OC(C(=O)OC)C)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.35 g
YIELD: PERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.